![molecular formula C11H7ClN2O4S B2846059 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine CAS No. 52024-33-6](/img/structure/B2846059.png)

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

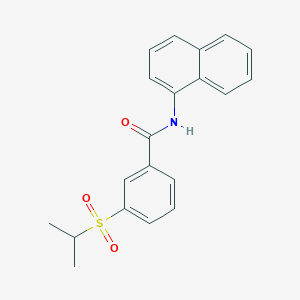

4-Chlorobenzenesulfonyl chloride is an organic compound used in the synthesis of various chemical products . It’s a solid substance with a molecular weight of 211.07 .

Synthesis Analysis

4-Chlorobenzenesulfonyl chloride can be used in the synthesis of precursors for the 3,4-pyridyne generation . The synthesis process typically involves electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of 4-Chlorobenzenesulfonyl chloride is represented by the linear formula ClC6H4SO2Cl .Chemical Reactions Analysis

4-Chlorobenzenesulfonyl chloride can undergo various chemical reactions, including electrophilic aromatic substitution .Physical and Chemical Properties Analysis

4-Chlorobenzenesulfonyl chloride is a solid substance with a boiling point of 141 °C/15 mmHg and a melting point of 50-52 °C .Applications De Recherche Scientifique

Synthesis and Reactivity

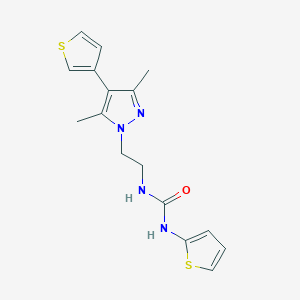

- The compound has been involved in the synthesis of various sulfonamides through condensation reactions, highlighting its utility in generating N-substituted derivatives for pharmaceutical research (El-Basil et al., 1969).

- A study explored substitution reactions of 5-nitropyridine-2-sulfonic acid, demonstrating a new pathway to 2,5-disubstituted pyridines, indicating the versatility of the sulfonate group in nucleophilic substitution reactions (Bakke & Sletvold, 2003).

- Research on the modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates has provided insights into the reaction mechanisms and the influence of the electrophilic center and substituents (Um et al., 2006).

Applications in Material Science

- A novel approach for the synthesis and complexation of monotosylated 4-aminopyridine with Ni(II) and Fe(II) ions was reported, suggesting potential applications in the pharmaceutical and chemical industries due to increased biological and catalytic potential (Orie et al., 2021).

- Investigations into the reactions of nitroheteroarenes with carbanions bridged aromatic, heteroaromatic, and vinylic electrophilicity, offering insights into the reactivities of nitroheteroarenes and their applications in synthesis (Seeliger et al., 2008).

Novel Syntheses and Chemical Interactions

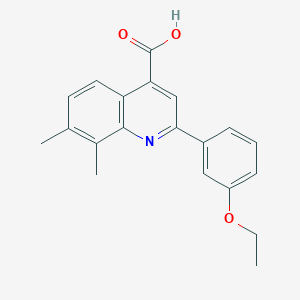

- Studies have also focused on the synthesis of sulfonyl-containing materials for nonlinear optics, revealing the potential of such compounds in applications requiring high transparency and synthetic flexibility (Ulman et al., 1990).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4S/c12-8-1-4-10(5-2-8)19(17,18)11-6-3-9(7-13-11)14(15)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBJPDVVJGLJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)

![(2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2845978.png)

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)

![N-[(4-methylphenyl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2845985.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)

![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)

![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)

![4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2845993.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)

![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)